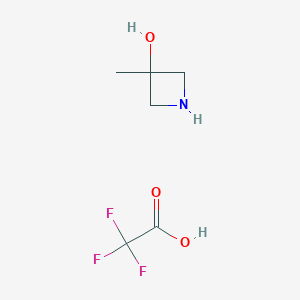
3-Methylazetidin-3-ol; trifluoroacetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of β-Lactam Antibiotics
Brennan, Richardson, and Stoodley (1983) discussed the synthesis of analogues of β-lactam antibiotics using 4-hydroxymethylazetidin-2-one and trifluoroacetic acid, highlighting the potential of these compounds in developing new antibiotics (Brennan, Richardson, & Stoodley, 1983).
Chromatographic Behavior of Amino Acid Oxazolidinones
Hušek (1974) explored the use of 1,3-dichloro-1,1,3,3-tetrafluoroacetone for derivatization of α-amino acids, showing that oxazolidinones exhibit good chromatographic properties and high response to electron capture detectors (Hušek, 1974).
Synthesis of Polyhydroxylated Azetidine Iminosugars
Lawande et al. (2015) synthesized azetidine iminosugars from d-glucose, including 3-hydroxy-N-methylazetidine-2-carboxylic acid, indicating their potential in glycosidase inhibitory activity (Lawande et al., 2015).
Use in Antibacterial Agents
Frigola et al. (1995) synthesized a series of 7-azetidinylquinolones with antibacterial properties, demonstrating the importance of stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).
Synthesis of Energetic Compounds
Bellamy et al. (2007) used trifluoroacetylation to protect secondary amine and hydroxyl groups during the synthesis of energetic compounds, indicating its utility in the synthesis of complex molecules (Bellamy et al., 2007).
Characterization of Therapeutic Proteins
Bobály et al. (2015) conducted a systematic evaluation of mobile phase additives, including trifluoroacetic acid, for the LC-MS characterization of therapeutic proteins, highlighting its impact on mass spectrometric sensitivity (Bobály et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-methylazetidin-3-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.C2HF3O2/c1-4(6)2-5-3-4;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQVEPVLABFZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylazetidin-3-ol; trifluoroacetic acid | |
CAS RN |
1104083-24-0 | |
| Record name | 3-methylazetidin-3-ol trifluoroacetat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


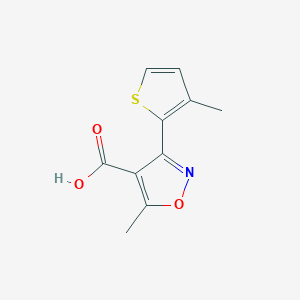



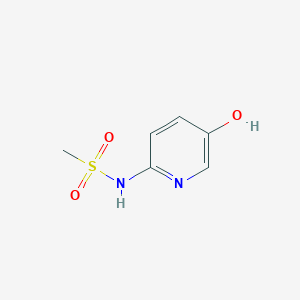
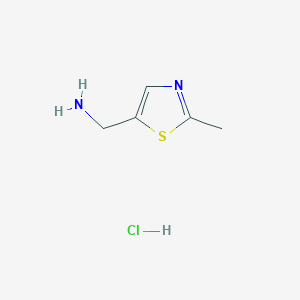

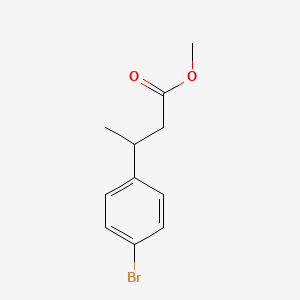
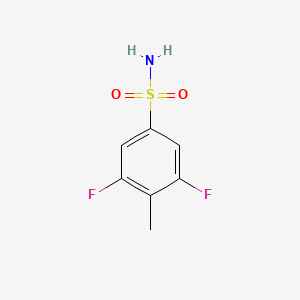
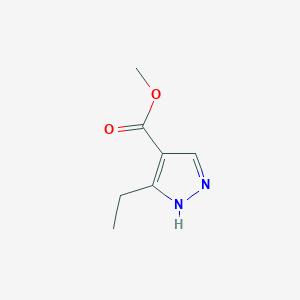
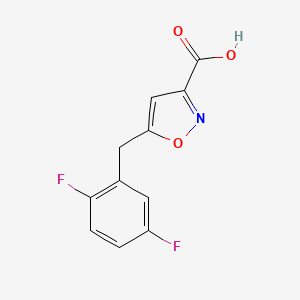
![1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B1428497.png)
![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)
